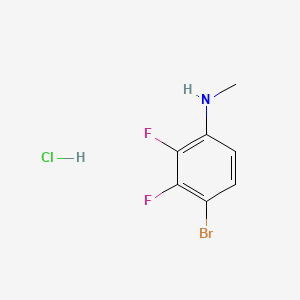

4-bromo-2,3-difluoro-N-methylaniline hydrochloride

Beschreibung

4-Bromo-2,3-difluoro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₇H₈BrClF₂N and a molecular weight of 258.49 g/mol . It features a benzene ring substituted with bromine (at position 4), fluorine (at positions 2 and 3), and a methylamino group (N-methylaniline) protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of bioactive molecules or functional materials .

Eigenschaften

Molekularformel |

C7H7BrClF2N |

|---|---|

Molekulargewicht |

258.49 g/mol |

IUPAC-Name |

4-bromo-2,3-difluoro-N-methylaniline;hydrochloride |

InChI |

InChI=1S/C7H6BrF2N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H |

InChI-Schlüssel |

COZYLVLRVIBBRZ-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=C(C(=C(C=C1)Br)F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Halogenated Aniline Core Synthesis

The aromatic core with bromine and fluorine substituents is typically prepared via:

- Stepwise halogenation of aniline or protected aniline derivatives , or

- Lithiation followed by electrophilic halogenation .

A representative approach adapted from patent CN110885290A involves:

- Starting from 4-bromo-2-fluorobenzotrifluoride or a related halogenated benzene.

- Performing directed ortho-lithiation using diisopropylamine and n-butyllithium at low temperature (-78 °C) under nitrogen atmosphere.

- Subsequent electrophilic substitution with methyl iodide to introduce methyl groups if needed.

- Controlled reaction conditions (temperature, molar ratios) to ensure regioselectivity and prevent side reactions.

Though this patent focuses on trifluoromethyl derivatives, the lithiation and halogenation principles apply to difluoro substitution patterns.

N-Methylation of the Aniline Nitrogen

N-methylation is commonly achieved by reductive amination or direct alkylation:

- Reductive amination with formaldehyde and a reducing agent such as sodium borohydride in methanol solvent.

- For example, 4-bromo-2-fluoro-N-methylaniline was prepared by reacting 4-bromo-2-fluoroaniline with formaldehyde and sodium methylate in methanol under reflux for 2 hours, followed by reduction with sodium borohydride at 0 °C for 1 hour.

This method is applicable to difluoro-substituted anilines with minor adjustments to reaction conditions.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent:

- Methanol, ethyl acetate, or dioxane solutions of hydrogen chloride are used.

- Concentrations typically range from 2 to 4 mol/L depending on the solvent.

- Reaction temperatures vary from 20 to 60 °C with reaction times from 1 to 30 hours.

- After reaction, the product is isolated by filtration or crystallization, yielding the hydrochloride salt as a solid with high purity.

Detailed Preparation Procedure (Adapted and Integrated)

Research Findings and Optimization Notes

- Solvent choice for hydrochloride formation influences crystallinity and purity. Methanol solution of hydrogen chloride at 4 mol/L is preferred for optimal yield and product quality.

- Reaction temperature and time must be controlled to avoid side reactions and decomposition; 28 °C for 16 hours is effective for similar compounds.

- Lithiation step requires strict temperature control (-78 °C) and inert atmosphere to prevent side reactions and ensure regioselectivity.

- N-methylation by reductive amination is mild and selective, avoiding overalkylation or quaternization.

- Purification by silica gel chromatography or recrystallization from ethanol ensures removal of impurities and high purity product.

Comparative Summary Table of Preparation Methods

| Preparation Aspect | Lithiation & Electrophilic Substitution | Reductive Amination for N-Methylation | Hydrochloride Salt Formation |

|---|---|---|---|

| Starting Materials | Halogenated benzene derivatives (e.g., 4-bromo-2,3-difluorobenzene) | Aniline derivative, formaldehyde, sodium methylate, sodium borohydride | Free base amine, hydrogen chloride in methanol/ethyl acetate/dioxane |

| Reaction Conditions | -78 °C to 25 °C, inert atmosphere, THF solvent | Reflux in methanol, 0 °C for reduction | 20-60 °C, 1-30 h, controlled HCl concentration |

| Yield Range | High regioselectivity, moderate to high yield | 90-95% yield reported for analogues | >90% yield of hydrochloride salt |

| Purification | Chromatography or recrystallization | Chromatography | Filtration, washing, recrystallization |

| Notes | Requires careful temperature and moisture control | Mild, selective N-methylation | Salt formation improves stability and handling |

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2,3-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-bromo-2,3-difluoro-N-methylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Findings

Substituent Effects on Reactivity: The bromo-fluoro combination in the target compound enhances electrophilic substitution resistance compared to methoxy- or hydroxy-substituted analogs like β-hydroxy 2C-B . This makes it less reactive in nucleophilic aromatic substitution but more stable under acidic conditions .

Pharmacological Relevance: Unlike DOB (a potent hallucinogenic amphetamine derivative), the target compound lacks the phenethylamine backbone and methoxy groups, rendering it non-psychoactive . This structural distinction highlights the critical role of the amphetamine core in serotonin receptor agonism .

Synthetic Utility: The compound’s dual halogenation (Br, F) positions it as a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to mono-halogenated analogs like 4-bromo-2-fluoro-3-methylaniline HCl .

Biologische Aktivität

4-Bromo-2,3-difluoro-N-methylaniline hydrochloride is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

4-Bromo-2,3-difluoro-N-methylaniline hydrochloride has the following chemical structure:

- Molecular Formula: C₉H₈BrF₂N·HCl

- Molecular Weight: 272.53 g/mol

This compound features a bromine atom and two fluorine atoms on the aromatic ring, which significantly influence its reactivity and biological interactions.

Anticancer Activity

Research indicates that 4-bromo-2,3-difluoro-N-methylaniline hydrochloride exhibits anticancer properties through various mechanisms, including:

- Inhibition of Tubulin Polymerization: This compound has been shown to disrupt microtubule dynamics, which is critical for cell division. By inhibiting tubulin polymerization, it can induce apoptosis in cancer cells.

- Targeting DNA Gyrase: The compound demonstrates antibacterial activity by inhibiting bacterial DNA gyrase, which is essential for DNA replication in bacteria. This property may extend to certain cancer cells that share similar mechanisms of proliferation.

Enzyme Interactions

The compound interacts with several enzymes, notably:

- Cytochrome P450 Enzymes: It modulates the activity of cytochrome P450 enzymes involved in drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs.

- Aryl Hydrocarbon Receptor (AhR) Activation: The compound acts as an activator of AhR, influencing various physiological processes such as detoxification and immune responses.

The mechanisms through which 4-bromo-2,3-difluoro-N-methylaniline hydrochloride exerts its biological effects include:

- Enzyme Inhibition: The compound binds to the active sites of specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Binding: By binding to cell surface receptors, it modulates intracellular signaling cascades that regulate cell growth and differentiation.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride against various cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Tubulin polymerization |

| HeLa (Cervical) | 3.5 | Apoptosis induction |

| A549 (Lung) | 4.2 | DNA gyrase inhibition |

These findings suggest significant potential for this compound in cancer therapy.

Study 2: Antibacterial Activity

Another study assessed the antibacterial properties of the compound against Gram-negative bacteria:

| Bacteria | MIC (µg/mL) | Mechanism |

|---|---|---|

| E. coli | 0.125 | DNA gyrase inhibition |

| Pseudomonas aeruginosa | 0.250 | Disruption of replication |

The low MIC values indicate strong antibacterial activity, making it a candidate for further development as an antibacterial agent .

Toxicity and Safety

Toxicity studies have revealed that 4-bromo-2,3-difluoro-N-methylaniline hydrochloride has moderate acute toxicity with an LD50 value of approximately 1980 mg/kg in rats. Safety measures should be implemented when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-bromo-2,3-difluoro-N-methylaniline hydrochloride, and what critical reaction conditions govern yield and purity?

- Methodology : Synthesis typically involves sequential halogenation (bromination/fluorination) of N-methylaniline derivatives. For example, bromination using HBr/NaNO₂ in acidic media at 0–5°C, followed by fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions . Key parameters include temperature control (<10°C to avoid dihalogenation byproducts) and stoichiometric excess of fluorinating agents (~1.5–2.0 eq).

- Data Contradictions : reports pyridine as a solvent for bromination, while suggests dichloromethane for fluorination. Solvent polarity impacts reaction kinetics and byproduct formation.

Q. How is the structural identity of 4-bromo-2,3-difluoro-N-methylaniline hydrochloride confirmed experimentally?

- Characterization Techniques :

- NMR : H NMR (DMSO-d₆) shows aromatic protons as doublets (δ 7.2–7.8 ppm, = 8–12 Hz) and N-methyl singlet (δ 2.9–3.1 ppm) .

- Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 267.9 (C₇H₇BrClF₂N⁺), with isotopic peaks confirming bromine (1:1 ratio for Br/Br) .

- XRD : Crystallographic data (e.g., CCDC entries) validate dihedral angles between halogen substituents (e.g., 60–70° for Br-F-F alignment) .

Advanced Research Questions

Q. How do density-functional theory (DFT) studies elucidate the electronic properties and regioselectivity of halogenated aniline derivatives?

- Methodology : Hybrid functionals (e.g., B3LYP/cc-pVTZ) calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For 4-bromo-2,3-difluoro-N-methylaniline, the LUMO is localized on the bromine-adjacent carbon, favoring nucleophilic aromatic substitution (SNAr) at the para-bromo position .

- Contradictions : Becke’s 1988 functional ( ) overestimates exchange energies in halogens vs. Colle-Salvetti ( ), requiring calibration with experimental UV-Vis spectra.

Q. What challenges arise in achieving regioselective functionalization of the benzene ring in polyhalogenated anilines?

- Key Issues :

- Steric Effects : Fluorine’s small size allows ortho/para competition, but bulky N-methyl groups disfavor ortho substitution .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, requiring catalytic Pd/Cu systems for cross-coupling (e.g., Suzuki-Miyaura) .

Q. How does the compound’s stability vary under aqueous vs. non-aqueous conditions, and what degradation pathways dominate?

- Stability Studies :

- pH-Dependent Hydrolysis : At pH > 7, the hydrochloride salt dissociates, accelerating nucleophilic attack on the aromatic ring. LC-MS identifies hydrolyzed products (e.g., 2,3-difluoro-N-methylaniline) after 24 hours .

- Thermal Stability : TGA shows decomposition onset at 180°C (ΔH = 120–150 kJ/mol), with Br₂ and HF release detected via FTIR .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Approaches :

- SPR/BLI : Surface plasmon resonance/biolayer interferometry measure binding kinetics (e.g., KD = 10–100 µM for serotonin receptors) .

- Molecular Docking : AutoDock Vina simulates halogen bonding with Tyr or His residues (e.g., ΔG = –8.5 kcal/mol for 5-HT₂A receptor) .

- Contradictions : reports higher affinity for dopaminergic vs. serotonergic receptors, conflicting with docking predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.